

Spectroscopic Profile of 1,1,4,7,7Pentamethyldiethylenetriamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,1,4,7,7- Pentamethyldiethylenetriamine	
Cat. No.:	B147387	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,4,7,7-Pentamethyldiethylenetriamine** (PMDETA), a versatile tertiary amine and common ligand in organometallic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes workflow diagrams for the analytical procedures.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1,1,4,7,7- Pentamethyldiethylenetriamine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.17	S	6H	N(CH ₃) ₂
2.22	S	3H	N-CH₃
2.38	t	4H	-CH ₂ -
2.45	t	4H	-CH ₂ -

s = singlet, t = triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
42.4	N-CH₃
45.4	N(CH ₃) ₂
55.1	-CH ₂ -
57.3	-CH ₂ -

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Assignment
2969	Strong	C-H stretch (asymmetric, CH₃)
2859	Strong	C-H stretch (symmetric, CH ₂)
2818	Strong	C-H stretch (symmetric, CH₃)
2768	Strong	C-H stretch (amine)
1466	Medium	C-H bend (CH ₂)
1266	Medium	C-N stretch
1162	Medium	C-N stretch
1040	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
58	100	[C₃H ₈ N] ⁺
42	35	[C ₂ H ₄ N] ⁺
72	25	[C4H10N]+
101	20	[C5H13N2]+
115	15	[C ₆ H ₁₅ N ₂] ⁺
173	5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1,1,4,7,7-Pentamethyldiethylenetriamine** (5-25 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube.

- ¹H NMR Spectroscopy: Data were acquired on a 90 MHz spectrometer. A standard single-pulse experiment was used with a pulse width of 30 degrees, a relaxation delay of 1 second, and a total of 16 scans were averaged.
- ¹³C NMR Spectroscopy: Data were acquired on a 22.63 MHz spectrometer. A protondecoupled pulse sequence was used with a relaxation delay of 2 seconds. A larger number of scans were accumulated to achieve a sufficient signal-to-noise ratio.

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat **1,1,4,7,7-Pentamethyldiethylenetriamine** was placed between two potassium bromide (KBr) plates to create a thin liquid film. The spectrum was recorded against a background of air.

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **1,1,4,7,7-Pentamethyldiethylenetriamine** in a suitable volatile solvent was injected into the gas chromatograph.

- Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium was used as the carrier gas.
- Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-200 amu.

Click to download full resolution via product page

GC-MS Experimental Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of 1,1,4,7,7-Pentamethyldiethylenetriamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147387#spectroscopic-data-of-1-1-4-7-7-pentamethyldiethylenetriamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com